molecular formula C17H18FN3O2S B2882796 N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251577-44-2

N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

カタログ番号: B2882796
CAS番号: 1251577-44-2
分子量: 347.41
InChIキー: QRTMIEWWRHDSJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a propanamide backbone linked to a 6-methylimidazo[2,1-b]thiazole moiety and a 4-fluorophenoxyethyl group. While direct data on its synthesis or bioactivity are unavailable in the provided evidence, its structural analogs (e.g., imidazo[2,1-b]thiazole derivatives with acetamide or propanamide linkers) have been extensively studied for cytotoxic, enzyme inhibitory, and antiproliferative activities .

特性

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-12-10-21-14(11-24-17(21)20-12)4-7-16(22)19-8-9-23-15-5-2-13(18)3-6-15/h2-3,5-6,10-11H,4,7-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTMIEWWRHDSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈F₁N₃O₂S
  • Molecular Weight : 321.38 g/mol

Structural Components

  • 4-Fluorophenoxyethyl Group : This moiety is known for enhancing bioavailability and modifying pharmacokinetic properties.
  • 6-Methylimidazo[2,1-b]thiazole : This portion is associated with various biological activities, including anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Compounds containing the imidazo[2,1-b]thiazole scaffold have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
  • Case Study : A derivative with a similar structure was tested against various cancer cell lines, revealing an IC50 value of approximately 11.67 µM in MCF-7 breast cancer cells, indicating moderate antiproliferative activity .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties:

  • Activity Spectrum : Preliminary data indicate activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A related thiazole derivative demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics .

Apoptotic Induction

The compound has been implicated in promoting apoptosis in cancer cells:

  • Mechanistic Insights : It has been observed to increase the expression of pro-apoptotic factors such as Bax and decrease anti-apoptotic factors like Bcl-2, leading to enhanced apoptosis in treated cells .

Table of Biological Activities

Activity TypeMechanism/EffectIC50 Value (µM)Reference
AnticancerInhibition of cell proliferation11.67
AntimicrobialActivity against MRSANot specified
Apoptosis InductionIncreased Bax expressionNot specified

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions that optimize yield and purity. Evaluation of its biological activity typically includes:

  • In vitro assays to assess cytotoxicity against cancer cell lines.
  • Antimicrobial testing using standard protocols against various pathogens.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential:

  • Absorption : High bioavailability due to the fluorinated phenyl group.
  • Metabolism : Predicted metabolic pathways include phase I oxidation and phase II conjugation.
  • Excretion : Primarily renal excretion is expected based on molecular weight.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The target compound’s imidazo[2,1-b]thiazole core is shared with multiple derivatives in the evidence. Key structural differences include:

  • Substituents on the imidazo[2,1-b]thiazole ring :
    • 6-Methyl group (target) vs. 6-phenyl (5k, 5m), 6-(4-chlorophenyl) (5l, 5n), or 6-(4-methoxyphenyl) (5h) in related compounds .
  • Linker type :
    • Propanamide (target) vs. acetamide (e.g., 5k–5n) or hydrazinecarbothioamide (e.g., 4d–4f) .
  • Terminal groups: 4-Fluorophenoxyethyl (target) vs. pyridin-3-yl piperazine derivatives (5k–5n) or cyclohexyl/benzyl groups (4d–4f) .
Table 1: Structural Comparison of Key Compounds
Compound ID/Name Imidazo[2,1-b]thiazole Substituent Linker Type Terminal Group Reference
Target Compound 6-Methyl Propanamide 4-Fluorophenoxyethyl -
5k () 6-Phenyl Acetamide 4-Methoxybenzyl-piperazine-pyridin-3-yl
5l () 6-(4-Chlorophenyl) Acetamide 4-Methoxybenzyl-piperazine-pyridin-3-yl
4d () 6-(4-Fluorophenyl) Hydrazinecarbothioamide Cyclohexyl
Cytotoxic and Antiproliferative Activity
  • Compound 5l : Exhibits potent activity against MDA-MB-231 (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM). The 4-chlorophenyl group enhances VEGFR2 inhibition (5.72% at 20 µM) .
  • Compound 5a : The parent hit compound (IC₅₀ = ~3.76% inhibition at 20 µM) shows weaker activity, highlighting the importance of substituent optimization .
  • Hydrazinecarbothioamides (4d–4f) : Evaluated for acetylcholinesterase inhibition but lack cytotoxicity data .

The target compound’s 4-fluorophenoxyethyl group may influence solubility and target affinity differently compared to piperazine or benzyl termini in analogs.

Enzyme Inhibition
  • Compound 3d () : A hydrazinecarbothioamide derivative with strong aldose reductase (AR) inhibition, emphasizing the role of the 4-bromophenyl group .
  • The target’s propanamide linker and fluorophenoxy group could modulate interactions with enzymes like AR or kinases, though experimental confirmation is needed.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound ID/Name Melting Point (°C) Molecular Formula MS (m/z) [M+H]+ Reference
Target Compound Not reported C₁₉H₂₁FN₂O₂S (estimated) - -
5k 92–94 C₃₀H₃₀N₆O₂S 539.2231
5l 116–118 C₃₀H₂₉ClN₆O₂S 573.1841
4d Not reported C₁₉H₂₀FN₅S₂ -

The target’s 4-fluorophenoxyethyl group may lower melting points compared to bulkier termini (e.g., piperazine derivatives in 5k–5n), enhancing solubility.

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including coupling of imidazo[2,1-b]thiazole precursors with propanamide derivatives. Key steps include:

  • Precursor Activation: Use of coupling agents like EDCI/HOBt for amide bond formation between the imidazo[2,1-b]thiazole core and the phenoxyethyl side chain .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency. For example, DMF is preferred for its ability to stabilize intermediates in SN2 reactions .
  • Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify resonances for the 4-fluorophenoxy group (δ 6.8–7.2 ppm, aromatic protons) and imidazo[2,1-b]thiazole protons (δ 7.5–8.2 ppm). The methyl group on the thiazole ring appears at δ 2.4–2.6 ppm .
    • 13C NMR: Confirm the propanamide carbonyl (δ ~170 ppm) and imidazo[2,1-b]thiazole carbons (δ 110–150 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS should match the exact mass (e.g., C₂₁H₂₁FN₃O₂S requires [M+H]+ = 398.1284) .
  • HPLC: Use a C18 column (MeCN/H₂O, 0.1% TFA) to assess purity (>98% by UV at 254 nm) .

Q. How is the compound’s preliminary biological activity assessed, and what assays are recommended?

Methodological Answer:

  • Cytotoxicity Screening: Use the NCI-60 cell line panel at 10 μM initial dose. Prioritize cell lines with high log10GI50 values (e.g., prostate cancer PC-3) based on structural analogs like imidazo[2,1-b]thiazole derivatives showing sub-micromolar activity .
  • Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC50 determination at 412 nm) .
  • Solubility Testing: Perform kinetic solubility assays in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Modify the 4-fluorophenoxy group (e.g., replace F with Cl, OCH₃) and imidazo[2,1-b]thiazole methyl group (e.g., ethyl, CF₃). For example:

    Substituent (R)Log10GI50 (PC-3)Solubility (μM)
    4-F-8.0012.5
    4-Cl-7.458.2
    4-OCH₃-6.8025.7
    (Data adapted from )
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiazole S atom) and hydrophobic regions .

Q. How should researchers resolve contradictions between in vitro potency and poor pharmacokinetic (PK) profiles?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, imidazo[2,1-b]thiazole derivatives often undergo CYP3A4-mediated oxidation; blocking vulnerable sites with electron-withdrawing groups (e.g., CF₃) improves stability .
  • Permeability: Use Caco-2 monolayers to assess Papp values. If Papp < 5 × 10⁻⁶ cm/s, introduce prodrug moieties (e.g., tert-butyl esters) to enhance absorption .
  • Plasma Protein Binding: Equilibrium dialysis reveals unbound fraction (fu). If fu < 1%, consider reducing lipophilicity (ClogP > 3 correlates with high binding) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Transcriptomic Profiling: Treat PC-3 cells with the compound (1 μM, 24 hr) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., AChE or tubulin) .
  • In Silico Docking: AutoDock Vina simulations with AChE (PDB: 4EY7) predict binding poses; validate with mutagenesis (e.g., mutation of Tyr337 disrupts H-bonding) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。